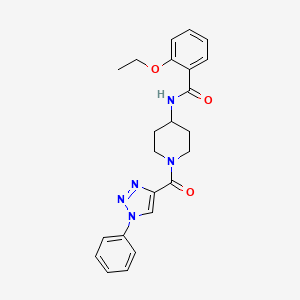![molecular formula C19H11Cl2F6N3O3S B2872783 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide CAS No. 2059511-68-9](/img/structure/B2872783.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide” is also known as Fluopicolide . It is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide .
Molecular Structure Analysis
The molecular structure of Fluopicolide is characterized by a 2,6-dichloro-N- { [3-chloro-5- (trifluoromethyl)pyridin-2-yl]methyl}benzamide core . The InChI key is GBOYJIHYACSLGN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
Fluopicolide has a molar mass of 383.58 g·mol −1 . It is solid in its physical form .Applications De Recherche Scientifique
Electronic Effects in Optically and Magnetically Active Compounds
The introduction of electron-withdrawing sulfonamide groups into compounds can significantly affect their electronic properties. A study by Edder et al. (2000) investigated the effects of such groups on the optical and magnetic properties of self-assembled noncovalent heterodimetallic d-f podates. The electron-withdrawing sulfonamide substituent was found to weaken sigma-bonding but improve retro-pi-bonding, leading to complexes with homometallic compounds displaying similar stabilities. This illustrates the compound's potential in developing materials with tunable electronic structures for optoelectronic applications (Edder et al., 2000).
Chemical Synthesis and Reactivity
The compound's unique structure facilitates novel reactions and synthesis pathways in organic chemistry. Nadano et al. (2006) demonstrated its utility in the divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position via nucleophilic 5-endo-trig cyclizations. Such methodologies offer new routes to synthesize complex organic compounds with potential applications in medicinal chemistry and material science (Nadano et al., 2006).
Metal Coordination and Supramolecular Chemistry
Compounds containing sulfonamide groups are promising ligands for metal coordination, contributing to the development of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies. Jacobs et al. (2013) explored the structural and supramolecular aspects of such coordination, highlighting the potential of these compounds in constructing complex molecular architectures with specific functionalities (Jacobs et al., 2013).
Spectroscopic and Theoretical Studies
Theoretical and spectroscopic investigations provide insight into the molecular structure, electronic properties, and reactivity of compounds. Govindasamy and Gunasekaran (2015) conducted a comprehensive study on the molecular structural parameters, vibrational frequencies, and electronic properties using Density Functional Theory (DFT) and spectroscopic techniques. Such studies are crucial for understanding the fundamental properties of compounds, which is essential for their application in various scientific and industrial fields (Govindasamy & Gunasekaran, 2015).
Mécanisme D'action
Orientations Futures
As of 2007, Fluopicolide was only available commercially as a co-formulation with Fosetyl-Al for use in vines (as Profiler) and as a co-formulation with propamocarb for use on potatoes and vegetables (as Infinito) . Other products were in development . The future directions for this compound could involve further exploration of its fungicidal properties and potential applications in agriculture.
Propriétés
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F6N3O3S/c20-14-5-10(18(22,23)24)7-28-16(14)9-30-34(31,32)13-3-1-12(2-4-13)33-17-15(21)6-11(8-29-17)19(25,26)27/h1-8,30H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJARXBUHAOATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
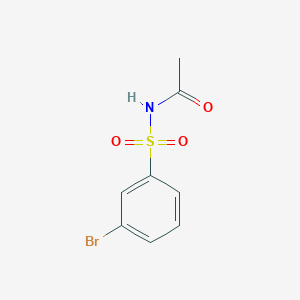

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)
![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)
![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)
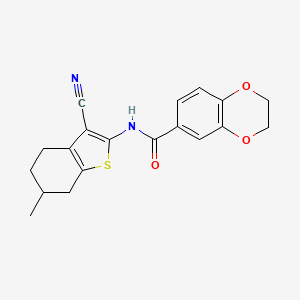
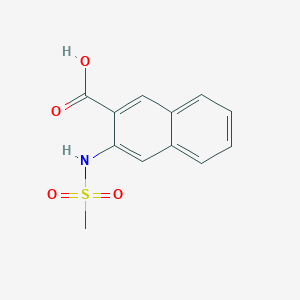
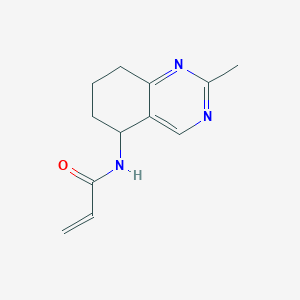
![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)
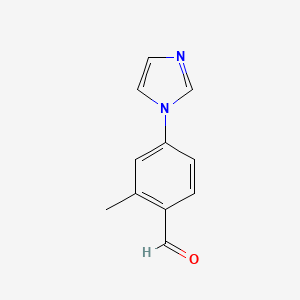

![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)
